Chiral Purity: (R) vs. (S) Enantiomer
The target compound is manufactured as the single (R)-enantiomer (CAS 1260589‑03‑4) with a vendor‑certified chemical purity of 98 % . The (S)-enantiomer (CAS 1260587‑01‑6) is separately catalogued by suppliers ; however, the (R)‑isomer is specifically cited in patent disclosures concerning β‑hydroxy‑α‑amino acid MMP inhibitor scaffolds, where (R)‑configuration at the C‑2 position is required for diastereomeric purity of the final inhibitor [1]. No racemisation data are publicly available, but the independent CAS registry numbers confirm that the two enantiomers are supplied as discrete products, enabling procurement of the correct stereoisomer without post‑purchase chiral analysis.
| Evidence Dimension | Enantiomeric identity and vendor‑reported chemical purity |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1260589‑03‑4, purity 98 % (Leyan) |
| Comparator Or Baseline | (S)-enantiomer, CAS 1260587‑01‑6, purity not explicitly listed at same vendor; available from Smolecule |
| Quantified Difference | Different CAS numbers ensure enantiomer discrimination; (R)-enantiomer purity ≥98 % vs. (S)-enantiomer purity not cross‑referenced at identical sourcing tier |
| Conditions | Vendor certificate of analysis; patent‑level stereochemical requirement (WO 2004/110974 A1) [1] |
Why This Matters
Procuring the intended enantiomer is critical for stereochemically defined medicinal chemistry campaigns; accidental substitution with the (S)-form yields the opposite configuration at C‑2, which can abolish or invert target binding.
- [1] Ranbaxy Laboratories Limited. Matrix metalloproteinase inhibitors. WO 2004/110974 A1, published 23 December 2004. Available at: https://patents.google.com/patent/WO2004110974A1/ View Source
